Structural Differentiation: 4-Hydroxypiperidine vs. Piperazine Analogs for Hydrogen-Bond Donor/Acceptor Capacity
A key structural differentiator is the 4-hydroxypiperidine moiety, which introduces a hydrogen-bond donor (OH) absent in comparator compounds such as (4-Phenethylpiperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone . While quantitative experimental data for the target compound are not available in the public domain, class-level inference from the patent family indicates that the nature of the amine substituent (piperidine vs. piperazine) critically modulates monoamine transporter affinity [1].
| Evidence Dimension | Hydrogen-bond donor count (predicted) |
|---|---|
| Target Compound Data | 1 (4-hydroxypiperidine OH) |
| Comparator Or Baseline | 0 (piperazine analogs: (4-Phenethylpiperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone) |
| Quantified Difference | 1 additional HBD vs. piperazine comparators |
| Conditions | In silico structural comparison |
Why This Matters
The additional hydrogen-bond donor capacity may alter target engagement, selectivity, and solubility, which are critical parameters for CNS drug discovery programs.
- [1] Iyer, P., Lin, C. J. J., Lynch, S. M., et al. Heteroaryl pyrrolidinyl and piperidinyl ketone derivatives and uses thereof. U.S. Patent Application Publication US 2012/0065225 A1, March 15, 2012. View Source
